molecular formula C10H17IN2O B2489867 4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856028-98-2

4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole

Cat. No. B2489867
CAS RN: 1856028-98-2
M. Wt: 308.163
InChI Key: PQSQGBRRYFWXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative, which is a class of compounds known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Chemical Modification

  • A method for the selective route to substituted 1-acyl-4-iodo-1H-pyrazoles through room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles has been developed, providing access to functionally substituted compounds in moderate to excellent yields (J. Waldo, S. Mehta, & R. Larock, 2008).
  • Research highlights the preparation of 4- and 5-iodinated pyrazole derivatives as useful building blocks in CropScience and oncology, indicating the role of these compounds in accessing new chemical entities featuring a pyrazole nucleus (Sandrine Guillou et al., 2011).

Chemical Properties and Analysis

  • NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives, including those with iodo groups as substituents on the ring carbon atoms, have been reported, providing essential data for chemical analysis and identification (P. Cabildo, R. Claramunt, & J. Elguero, 1984).

Application in Heterophase Medium Synthesis

  • A synthesis technique for 4-iodo-substituted pyrazoles by iodination of pyrazole and its derivatives in a heterophase medium has been accomplished, showing high yields and indicating a valuable approach for obtaining structurally diverse pyrazoles (B. V. Lyalin & V. Petrosyan, 2013).

Pharmacological Interest

  • A study on the electrosynthesis of 4-iodopyrazole and its derivatives has demonstrated the feasibility of iodination in aqueous solutions of KI under specific electrochemical conditions, suggesting potential applications in synthesizing pharmacologically interesting compounds (B. V. Lyalin, V. Petrosyan, & B. Ugrak, 2010).

properties

IUPAC Name

4-iodo-5-(propan-2-yloxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-5-13-10(7-14-8(2)3)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQGBRRYFWXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.